L-Leucyl-L-prolyl-L-leucyl-L-lysine

Description

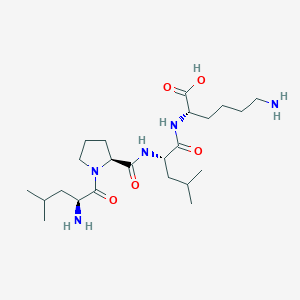

L-Leucyl-L-prolyl-L-leucyl-L-lysine is a synthetic tetrapeptide composed of leucine (Leu), proline (Pro), leucine (Leu), and lysine (Lys). Its linear sequence and specific amino acid arrangement distinguish it from cyclic or shorter peptides.

Properties

CAS No. |

798540-37-1 |

|---|---|

Molecular Formula |

C23H43N5O5 |

Molecular Weight |

469.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C23H43N5O5/c1-14(2)12-16(25)22(31)28-11-7-9-19(28)21(30)27-18(13-15(3)4)20(29)26-17(23(32)33)8-5-6-10-24/h14-19H,5-13,24-25H2,1-4H3,(H,26,29)(H,27,30)(H,32,33)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

YINKWMLVSYEKTK-VJANTYMQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-prolyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-prolyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like lysine, potentially altering the peptide’s activity.

Reduction: Reduction reactions can be used to break disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.

Substitution: Amino acid substitution is typically performed during the synthesis phase using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups.

Scientific Research Applications

Biological Activities

L-Leucyl-L-prolyl-L-leucyl-L-lysine exhibits several biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Properties : Similar peptides have shown effectiveness against a range of microorganisms, making them potential candidates for developing new antimicrobial agents. For instance, poly-L-lysine, a related compound, has demonstrated strong antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Research indicates that peptides with similar sequences may have implications in anti-inflammatory therapies. Their ability to modulate immune responses could be beneficial in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound can be categorized into various areas:

2.1. Cardiovascular Health

Peptides similar in structure to this compound have been explored for their vasodilatory effects. They may help manage conditions such as hypertension by promoting peripheral vasodilation .

2.2. Neurological Disorders

Preliminary studies on dipeptides related to this compound have indicated potential benefits in neurological conditions, such as Parkinson's disease. These compounds may enhance the efficacy of existing treatments and reduce drug-induced dyskinesias .

Synthesis and Stability

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and purity. The stability of the compound under physiological conditions is crucial for its application in therapeutic settings.

Several case studies highlight the applications of peptides similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that poly-L-lysine significantly reduced bacterial counts in cystic fibrosis patients, suggesting similar peptides could offer alternative treatments for antibiotic-resistant infections .

- Vasodilatory Effects : Clinical trials involving peptides with similar structures have shown promising results in reducing blood pressure during hypertensive episodes, indicating potential applications in cardiovascular therapy .

- Neurological Benefits : A small clinical trial observed that patients with Parkinson’s disease experienced reduced dyskinesias when treated with related dipeptides, warranting further investigation into their therapeutic roles .

Mechanism of Action

The mechanism of action of L-Leucyl-L-prolyl-L-leucyl-L-lysine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain pathogens by binding to key enzymes or receptors, thereby disrupting their normal function. Molecular docking studies have shown that this peptide can interact with proteins like FAD glucose dehydrogenase and dihydrofolate reductase, leading to growth inhibition of pathogens .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between L-Leucyl-L-prolyl-L-leucyl-L-lysine and analogous peptides:

*Sequence: Phe-Ser-Gly-Arg-Ile-Pro-Gly-Leu-Gly-Lys .

Key Observations:

- This highlights challenges in peptide delivery shared by linear peptides like this compound.

- Structural Stability : Cyclo(Leu-Pro) exhibits increased metabolic stability compared to linear peptides, suggesting that cyclization could improve the pharmacokinetics of related compounds .

- Functional Diversity : The lysine residue in this compound may enhance solubility and interaction with negatively charged biomolecules, differentiating it from PLG and cyclo(Leu-Pro).

Pharmacological and Clinical Findings

L-Prolyl-L-leucyl-glycine amide (PLG):

- Researchers hypothesized that poor absorption or rapid degradation contributed to these results .

- Implication for this compound: Similar absorption challenges may apply, necessitating alternative delivery methods (e.g., intravenous) for therapeutic use.

Cyclo(Leucyl-prolyl):

Biological Activity

L-Leucyl-L-prolyl-L-leucyl-L-lysine is a cyclic dipeptide that has gained attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a tetrapeptide composed of four amino acids: leucine (Leu), proline (Pro), and lysine (Lys). Its structure allows it to participate in various biological processes, including modulation of protein synthesis and interaction with cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Synthesis Modulation : Like other peptides, it may influence protein synthesis by interacting with ribosomes or other components of the translational machinery.

- Cell Signaling : The compound can act on specific receptors or enzymes, potentially altering signaling pathways involved in growth and metabolism.

- Inhibition of Fungal Growth : Research indicates that related cyclic dipeptides can inhibit the production of aflatoxins in fungi, suggesting a potential application in food safety and agriculture .

1. Antifungal Activity

Research has shown that cyclic dipeptides, including those related to L-Leucyl-L-prolyl-L-lysine, exhibit antifungal properties. For instance, cyclo(L-Leucyl-L-Prolyl) has been reported to inhibit aflatoxin production by Aspergillus parasiticus, with a significant reduction observed at concentrations above 6.0 mg/ml .

2. Cytotoxicity

The cytotoxic effects of L-Leucyl-L-prolyl-L-lysine have been investigated in various cancer cell lines. Studies indicate that this compound may induce apoptosis in certain cancer cells by activating specific intracellular signaling pathways .

Case Study 1: Antifungal Efficacy

In a study examining the antifungal properties of cyclic dipeptides, L-Leucyl-L-prolyl-L-lysine was tested against Aspergillus species. The results demonstrated that at concentrations as low as 0.20 mg/ml, significant inhibition of aflatoxin production occurred, alongside reduced fungal growth .

Case Study 2: Cancer Cell Lines

A separate investigation explored the effects of L-Leucyl-L-prolyl-L-lysine on human breast cancer cell lines. The findings suggested that treatment with this compound led to increased apoptosis rates compared to untreated controls, indicating its potential as an anticancer agent .

Table 1: Biological Activities of L-Leucyl-L-prolyl-L-lysine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.